![molecular formula C30H42F3N7O11 B12503491 2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid](/img/structure/B12503491.png)
2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate is a peptide compound that corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human proteinase-activated receptor 4 (PAR4). This compound is known for its role as a peptide agonist of PAR4, which is involved in various physiological processes, including platelet aggregation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of large-scale HPLC systems is also common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The tyrosine residue in the peptide can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .
Applications De Recherche Scientifique
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in activating PAR4 and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in conditions involving platelet aggregation and coagulation disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate exerts its effects by activating proteinase-activated receptor 4 (PAR4). The peptide binds to the receptor, inducing a conformational change that triggers intracellular signaling pathways. This activation leads to various physiological responses, including platelet aggregation. The molecular targets and pathways involved include G-protein coupled receptor signaling and downstream effectors such as phospholipase C (PLC) and protein kinase C (PKC) .
Comparaison Avec Des Composés Similaires
Similar Compounds
- H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2
- H-Ser-Leu-Ile-Gly-Arg-Leu-NH2
- H-Gly-Tyr-Pro-Gly-Lys-Phe-NH2
Uniqueness
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate is unique due to its specific sequence and its role as a PAR4 agonist. Unlike other similar peptides, it specifically activates PAR4 and induces platelet aggregation without affecting clotting time induced by other factors .
Propriétés
Formule moléculaire |
C30H42F3N7O11 |
|---|---|
Poids moléculaire |
733.7 g/mol |
Nom IUPAC |
2-[[5-amino-2-[[2-[[1-[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H41N7O9.C2HF3O2/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16;3-2(4,5)1(6)7/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44);(H,6,7) |
Clé InChI |
QKXFYYGUAIKLHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)
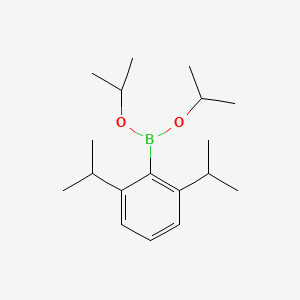
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12503436.png)

![{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine](/img/structure/B12503450.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-methylbenzohydrazide](/img/structure/B12503451.png)
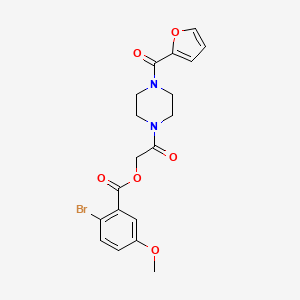

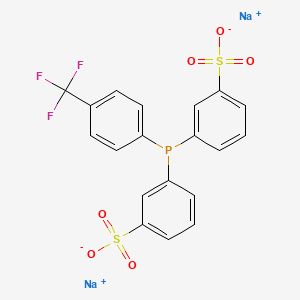
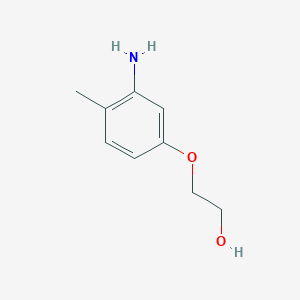
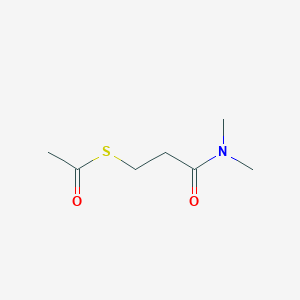
![4-(1-Hydroxypropyl)-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B12503463.png)
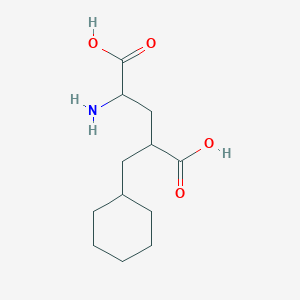
![N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine](/img/structure/B12503482.png)
